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  • Product: N-phenylpiperidine-1-carboxamide
  • CAS: 2645-36-5

Core Science & Biosynthesis

Foundational

In Vitro Binding Affinity and Mechanistic Profiling of N-phenylpiperidine-1-carboxamide Derivatives

Executive Summary The N-phenylpiperidine-1-carboxamide structural motif has emerged as a highly tunable, privileged pharmacophore in modern neuropharmacology. By acting as a versatile scaffold for G-protein-coupled recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenylpiperidine-1-carboxamide structural motif has emerged as a highly tunable, privileged pharmacophore in modern neuropharmacology. By acting as a versatile scaffold for G-protein-coupled receptors (GPCRs), derivatives of this compound have demonstrated profound efficacy in two distinct therapeutic arenas: potent analgesia via μ -opioid receptor (MOR) agonism, and antipsychotic activity via Trace Amine-Associated Receptor 1 (TAAR1) modulation.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the in vitro binding kinetics, the structural causality behind receptor selectivity, and the self-validating experimental workflows required to accurately quantify the binding affinity of N-phenylpiperidine-1-carboxamide derivatives.

Molecular Targets and Binding Kinetics

The pharmacological utility of the N-phenylpiperidine-1-carboxamide core is dictated by its peripheral substitutions, which shift its affinity profile across different GPCR families.

  • Opioid Receptor Selectivity: Starting from a tramadol-like scaffold, the derivative 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide (designated as Compound 2a) exhibits exceptional, highly selective MOR agonism. In vitro radioligand binding assays reveal a single-digit nanomolar affinity for MOR, with significant selectivity over the δ -opioid (DOR) and κ -opioid (KOR) receptors .

  • TAAR1 Agonism: Conversely, substituting the core to form 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide shifts the target profile toward TAAR1. This precursor, and its optimized derivative AP163, act as submicromolar agonists, providing a novel, non-D2 receptor-mediated pathway for treating schizophrenia .

Quantitative Data Synthesis

The table below summarizes the comparative in vitro binding affinities of key N-phenylpiperidine-1-carboxamide derivatives, highlighting the extreme tunability of the scaffold.

Compound DerivativeTarget ReceptorAffinity MetricValueReference
Compound 2a μ -Opioid Receptor (MOR) Ki​ 7.3±0.5 nM
Compound 2a κ -Opioid Receptor (KOR) Ki​ 49.1±6.9 nM
Compound 2a δ -Opioid Receptor (DOR) Ki​ 849.4±96.6 nM
Precursor 1 TAAR1 EC50​ 507 nM
AP163 TAAR1 EC50​ Submicromolar

Structural Determinants of Affinity (Mechanistic Causality)

Understanding why a ligand binds is as critical as knowing how tightly it binds. The binding mechanics of N-phenylpiperidine-1-carboxamide derivatives are governed by precise spatial and electrostatic interactions within the GPCR orthosteric pockets.

Causality of MOR Selectivity

The high affinity of Compound 2a toward MOR is driven by a robust interaction network. The protonated amine of the piperidine ring forms a critical salt bridge with Asp147 in the transmembrane domain 3 (TM3) of the MOR. Simultaneously, the carboxamide moiety engages in hydrogen bonding (often water-mediated) with Tyr148, anchoring the ligand .

The selectivity over DOR and KOR is fundamentally a function of steric hindrance . The N-phenyl group occupies a specific hydrophobic sub-pocket in MOR. However, the binding clefts of DOR and KOR are structurally narrower at this vector. The spatial bulk of the N-phenylpiperidine-1-carboxamide core physically clashes with the extracellular loops of DOR and KOR, preventing the pharmacophore from achieving the depth required for optimal salt-bridge formation.

MOR_Selectivity Ligand N-phenylpiperidine-1- carboxamide Derivative MOR Mu-Opioid Receptor (MOR) High Affinity (Ki ~7.3 nM) Ligand->MOR Salt Bridge & H-Bonds DOR Delta-Opioid Receptor (DOR) Low Affinity (Ki ~849 nM) Ligand->DOR Steric Hindrance KOR Kappa-Opioid Receptor (KOR) Moderate Affinity (Ki ~49 nM) Ligand->KOR Partial Steric Clash

Figure 1: Mechanistic basis for MOR selectivity of N-phenylpiperidine-1-carboxamide derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, binding affinity must be quantified using self-validating systems. The protocols below detail the exact methodologies for evaluating these derivatives, embedding internal controls that prevent the propagation of false-positive data.

Protocol A: High-Throughput Radioligand Binding Assay (MOR/DOR/KOR)

This assay determines the Ki​ of N-phenylpiperidine-1-carboxamide derivatives by measuring their ability to displace a tritiated antagonist.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR, DOR, or KOR. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -diprenorphine (a non-selective opioid radioligand), and varying concentrations of the test compound ( 10−10 to 10−5 M).

  • Self-Validation Checkpoint (Non-Specific Binding): Dedicate control wells to contain 10 µM Naloxone alongside the radioligand.

    • Causality: Naloxone at this concentration saturates all specific opioid binding sites. Any radioactivity detected in these wells represents non-specific binding (NSB) to the plastic plate or lipid bilayer. Total Binding (TB) minus NSB equals Specific Binding. Validation Rule: If Specific Binding is <70% of TB, reject the assay plate due to unacceptable background noise.

  • Rapid Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligand.

  • Washing & Detection: Wash the filters three times with ice-cold Tris-HCl buffer to flush out unbound radioligand. Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Utilize non-linear regression to determine the IC50​ . Convert this to the equilibrium inhibitory constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Radioligand_Workflow Membrane 1. Prepare CHO-K1 Membranes (Expressing MOR/DOR/KOR) Incubation 2. Incubate with [3H]-Diprenorphine + Test Compound (Competitor) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (GF/B Glass Fiber Filters) Incubation->Filtration Washing 4. Wash with Ice-Cold Buffer (Remove Unbound Radioligand) Filtration->Washing Detection 5. Liquid Scintillation Counting (Measure Bound Radioactivity) Washing->Detection Analysis 6. Non-linear Regression Calculate Ki Values Detection->Analysis

Figure 2: Self-validating radioligand binding assay workflow for determining Ki values.

Protocol B: Functional cAMP Assay for TAAR1 Agonism

Because TAAR1 is a Gs​ -coupled receptor, binding affinity is functionally measured via intracellular cAMP accumulation.

  • Cell Seeding: Seed HEK-293 cells expressing human TAAR1 into 384-well microplates.

  • Compound Addition: Add the N-phenylpiperidine-1-carboxamide derivative in the presence of 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, allowing the signal generated by TAAR1 agonism to accumulate to detectable levels.

  • Self-Validation Checkpoint (Positive Control): Run parallel wells treated with 1 µM tyramine (an endogenous TAAR1 full agonist).

    • Causality: This establishes the maximal system response ( Emax​ = 100%). Validation Rule: If tyramine fails to elicit at least a 3-fold increase in basal cAMP levels, the cell batch has lost receptor expression or viability, and the entire plate must be discarded.

  • Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit. Calculate the EC50​ via sigmoidal dose-response modeling.

References

  • Huang, H., Wang, W., Xu, X., Zhu, C., Wang, Y., Liu, J., Li, W., & Fu, W. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070.[Link]

  • Krasavin, M., Lukin, A., Sukhanov, I., Gerasimov, A. S., Kuvarzin, S., Efimova, E. V., ... & Gainetdinov, R. R. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. International Journal of Molecular Sciences, 23(19), 11579.[Link]

Protocols & Analytical Methods

Method

N-phenylpiperidine-1-carboxamide use as a pharmaceutical intermediate

Application Notes & Protocols: N-Phenylpiperidine-1-carboxamide as a Versatile Pharmaceutical Intermediate Executive Summary In modern drug discovery, the architectural rigidity, metabolic stability, and tunable pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: N-Phenylpiperidine-1-carboxamide as a Versatile Pharmaceutical Intermediate

Executive Summary

In modern drug discovery, the architectural rigidity, metabolic stability, and tunable pharmacokinetics of synthetic intermediates dictate the success of downstream lead compounds. N-phenylpiperidine-1-carboxamide (CAS: 2645-36-5) has emerged as a highly privileged scaffold. By combining the conformational restriction of a piperidine ring with the bidentate hydrogen-bonding capacity of a urea linkage and the lipophilicity of a phenyl group, this intermediate serves as the backbone for novel mu-opioid receptor (MOR) analgesics, topoisomerase IIα inhibitors, and carbon-11 labeled PET imaging tracers. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical synthetic chemistry and applied pharmacological development, providing self-validating protocols and mechanistic insights for researchers.

Mechanistic Rationale & Pharmacophore Mapping

The utility of N-phenylpiperidine-1-carboxamide in drug design lies in its tripartite structural functionality:

  • The Urea Linkage : Unlike traditional amide bonds, the urea moiety is highly resistant to enzymatic hydrolysis, significantly increasing the biological half-life of derived drugs. It acts as a potent bidentate hydrogen bond donor and acceptor, facilitating strong, directional interactions with target protein backbones.

  • The Piperidine Ring : Adopting a stable chair conformation, the piperidine ring provides strict spatial orientation for attached functional groups. When functionalized (e.g., with basic amine side chains), it perfectly mimics the pharmacophore spacing required for targets like the Mu-Opioid Receptor[1].

  • The Phenyl Ring : The aromatic ring occupies hydrophobic pockets and engages in π-π stacking, which is critical for intercalation in DNA-protein complexes, such as those targeted by topoisomerase IIα inhibitors[2].

G A N-Phenylpiperidine- 1-carboxamide B Urea Moiety (H-Bonding) A->B C Phenyl Ring (Lipophilic/Pi-Stacking) A->C D Piperidine Ring (Rigidity) A->D G PET Tracers (11C) B->G 11C-Labeling E Topoisomerase IIα Inhibitors C->E Target Binding F MOR Analgesics D->F Spatial Fit

Caption: Pharmacophore mapping of the N-phenylpiperidine-1-carboxamide scaffold.

Validated Synthetic Methodologies

To ensure reproducibility and high purity, two distinct synthetic pathways are utilized depending on the application: standard bench-scale synthesis and advanced isotopic labeling.

Protocol A: Direct Urea Synthesis via Isocyanate Coupling (Scale-Up)

Objective: High-yield, scalable synthesis of the base intermediate. Causality & Design: Phenyl isocyanate is a highly reactive electrophile. The coupling reaction with the secondary amine of piperidine is highly exothermic. Conducting the reaction at 0 °C in an aprotic solvent prevents thermal degradation and suppresses the homodimerization of the isocyanate, ensuring high atom economy.

Step-by-Step Procedure :

  • Preparation : Purge a 100 mL round-bottom flask with N₂ to exclude moisture. Rationale: Phenyl isocyanate is moisture-sensitive and will rapidly hydrolyze into aniline and CO₂, drastically reducing yield.

  • Dissolution : Dissolve piperidine (1.0 equiv, 10 mmol) and triethylamine (TEA, 1.2 equiv) in 20 mL of anhydrous Tetrahydrofuran (THF). Cool to 0 °C using an ice bath.

  • Addition : Add phenyl isocyanate (1.05 equiv, 10.5 mmol) dropwise over 30 minutes. Rationale: Dropwise addition maintains a low steady-state concentration of the isocyanate, driving complete conversion by the nucleophile while preventing thermal spikes.

  • Reaction : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours. Monitor completion via TLC (3:1 i-hexane:ethyl acetate, Rf ≈ 0.37)[3].

  • Workup : Quench with 10 mL of distilled H₂O. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with 0.1 M HCl (to remove unreacted piperidine/TEA) and brine. Dry over anhydrous MgSO₄.

  • Isolation (Self-Validation) : Evaporate the solvent under reduced pressure. Recrystallize the crude solid from ethyl acetate to yield colorless crystals. Validation Check: Confirm the melting point at 168–171 °C and verify structure via ¹H-NMR (CDCl₃) showing characteristic piperidine multiplets at δ 3.40–3.34 and 1.45–1.41 ppm[4].

Protocol B: Palladium(II)-Mediated Oxidative Carbonylation (PET Tracer Labeling)

Objective: Rapid incorporation of[¹¹C]CO to generate radiolabeled ureas for Positron Emission Tomography (PET). Causality & Design: Carbon monoxide is poorly reactive with amines alone. A Pd(II) catalyst is required to insert into the N-H bond, followed by CO migratory insertion. The bulky bidentate ligand Xantphos (bite angle ~111°) is selected because it sterically enforces the cis-coordination of the intermediate, accelerating the reductive elimination of the bulky urea product before the short-lived ¹¹C isotope (t₁/₂ = 20.4 min) decays[3].

Step-by-Step Procedure :

  • Catalyst Activation : In a sealed, N₂-purged reaction vial, pre-mix piperidine (30 μmol), aniline (30 μmol), and Pd(Xantphos)Cl₂ (4 μmol) in 400 μL of THF.

  • Carbonylation : Transfer cyclotron-produced [¹¹C]CO into the reaction vial.

  • Heating : Heat the mixture to 120 °C for exactly 10 minutes. Rationale: Elevated temperature overcomes the activation barrier for migratory insertion, while the strict 10-minute limit optimally balances chemical conversion with radiochemical decay.

  • Purification : Purge volatiles, dilute the crude mixture with HPLC mobile phase, and isolate the product using semi-preparative HPLC.

Table 1: Optimization of Pd-Catalyzed Carbonylation for ¹¹C-Urea Synthesis

Entry Catalyst System Time (min) Temp (°C) Conversion (%) Radiochemical Yield (%)
1 Pd(Xantphos)Cl₂ 5 120 53 42
2 Pd(Xantphos)Cl₂ 10 120 83 82
3 Pd(OAc)₂ / PPh₃ 5 120 65 15

| 4 | Pd(dppf)Cl₂ | 5 | 120 | 70 | 28 |

Note: Data synthesizes optimization parameters demonstrating the superiority of the Xantphos ligand in driving product selectivity over raw conversion alone[3].

Downstream Pharmaceutical Applications

The functionalization of the N-phenylpiperidine-1-carboxamide core has led to significant breakthroughs in two primary therapeutic areas:

Next-Generation Opioid Analgesics

Traditional opioids suffer from severe side effects including respiratory depression and addiction. By utilizing the piperidine-1-carboxamide scaffold, researchers have developed novel Tramadol derivatives. The urea linkage enhances metabolic stability, while the precisely spaced dimethylamino group acts as a potent, selective Mu-Opioid Receptor (MOR) agonist. This results in potent analgesia with a highly favorable safety profile[1].

Topoisomerase IIα Inhibitors (Oncology)

In the development of anti-proliferative agents, the scaffold is utilized to create rigid curcumin mimics. Compounds leveraging the central piperidone-urea core lock the bioactive benzylidene groups into an E,E′-configuration. This prevents the rapid keto-enol degradation seen in natural curcumin, resulting in sub-micromolar inhibition against human colorectal carcinoma cell lines[2].

Table 2: Pharmacological Activity of N-Phenylpiperidine-1-carboxamide Derivatives

Compound Class Target Key Derivative Biological Activity Clinical / Research Utility
Opioid Analgesic Mu-Opioid Receptor (MOR) 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide Kᵢ (MOR) = 7.3 ± 0.5 nM; ED₅₀ = 3.1 mg/kg Potent analgesia with reduced side-effect profile compared to traditional opioids.

| Anti-Proliferative | Topoisomerase IIα | 3,5-Bis[(E)-4-chlorobenzylidene]-4-oxo-N-phenylpiperidine-1-carboxamide | IC₅₀ = 0.56–0.70 μM (HCT116 cells) | Curcumin mimic for targeted colorectal and skin cancer therapy. |

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediates before they enter biological screening, a strict, self-validating quality control workflow must be adhered to. Relying on a single analytical method is insufficient; orthogonal techniques must be employed.

QC S1 Crude Synthesis Mixture S2 Semi-Prep HPLC (Isolation) S1->S2 Purification S3 Analytical HPLC (Purity >99%) S2->S3 QC Check S4 Spectroscopic Validation (NMR, HRMS) S3->S4 Structural ID S5 In Vitro Bioassay (IC50 / Ki Determination) S4->S5 Biological Eval

Caption: Self-validating quality control workflow for synthesized pharmaceutical intermediates.

Quality Control Metrics :

  • Chromatographic Purity : Analytical HPLC must demonstrate >99% purity to prevent trace impurities from skewing in vitro bioassays.

  • Spectroscopic Integrity : High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass (e.g., [M + H]⁺ calcd for C₁₂H₁₇N₂O 205.1341)[4].

References

  • Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation Source: Molecules / NIH.gov URL:[Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic Source: European Journal of Medicinal Chemistry / NIH.gov URL:[Link]

  • Synthesis, human topoisomerase IIα inhibitory properties and molecular modeling studies of anti-proliferative curcumin mimics Source: RSC Advances / RSC.org URL:[Link]

  • Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement: Single-Pot Racemization-Free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids Source: The Journal of Organic Chemistry / ACS.org URL:[Link]

Sources

Application

Application Note: Cellular Assays for Characterizing N-phenylpiperidine-1-carboxamide, a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Introduction The piperidine carboxamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] A notable member of this class, N-phenylpi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine carboxamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] A notable member of this class, N-phenylpiperidine-1-carboxamide and its analogs, have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[3][4] FAAH is an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[4][5] By inhibiting FAAH, these compounds elevate endogenous anandamide levels, a strategy that holds significant therapeutic promise for treating pain, inflammation, and certain neurological disorders without the side effects associated with direct cannabinoid receptor agonists.[3][6] Furthermore, emerging research suggests that FAAH inhibition can impact the viability of cancer cells, opening new avenues for investigation.[7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cellular effects of N-phenylpiperidine-1-carboxamide. We present a suite of validated protocols, from initial cytotoxicity screening to detailed mechanistic studies, designed to provide a robust characterization of this compound's biological activity in a cell culture setting.

Mechanism of Action: Covalent Inhibition of FAAH

FAAH belongs to the amidase signature family of serine hydrolases, which utilize an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142) to hydrolyze their substrates.[4][6] N-phenylpiperidine-1-carboxamide and related urea-based structures function as time-dependent, covalent inhibitors.[3][4] The enzyme mistakenly processes the inhibitor's stable carboxamide group, leading to the formation of a covalent carbamoyl-enzyme adduct on the catalytic Ser241 residue.[4][6] This irreversible modification inactivates the enzyme, preventing it from degrading anandamide. The subsequent increase in anandamide levels leads to enhanced activation of downstream targets, primarily the cannabinoid receptors CB1 and CB2, which mediate the compound's ultimate physiological effects.[5][9]

FAAH_Inhibition_Pathway FAAH Inhibition and Downstream Signaling cluster_0 Cellular Environment Compound N-phenylpiperidine- 1-carboxamide FAAH FAAH Enzyme (Active) Compound->FAAH Covalent Inhibition FAAH_inhibited FAAH-Inhibitor Complex (Inactive) Degradation AEA Degradation (Arachidonic Acid) FAAH->Degradation Anandamide Anandamide (AEA) (Endocannabinoid) Anandamide->FAAH Hydrolysis CB_Receptors Cannabinoid Receptors (CB1 / CB2) Anandamide->CB_Receptors Activation Response Downstream Cellular Responses (e.g., Anti-inflammatory, Analgesic) CB_Receptors->Response

Caption: Covalent inhibition of FAAH by N-phenylpiperidine-1-carboxamide.

Part 1: Assessment of Cell Viability and Cytotoxicity (MTT Assay)

A primary step in compound characterization is to determine its effect on cell viability. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12]

Principle of the MTT Assay

Viable cells with active metabolism convert MTT into a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells. By dissolving these crystals and measuring the absorbance, one can quantify the effect of the compound on cell viability.

Experimental Protocol
  • Cell Seeding:

    • Culture cells of interest (e.g., A549 lung carcinoma, Colo-205 colon adenocarcinoma) to logarithmic growth phase.[7][12]

    • Trypsinize and resuspend cells in complete culture medium. Perform a cell count to ensure accuracy.

    • Seed cells into a 96-well flat-bottom plate at an optimized density (typically 5,000-10,000 cells/well) in a final volume of 100 µL.[1][12] Include wells with medium only for a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-phenylpiperidine-1-carboxamide in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7][8]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12][14]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14][15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[1][15]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[11][15]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11][13] A reference wavelength of >650 nm can be used to reduce background noise.[10]

Data Analysis and Interpretation
  • Average the absorbance readings for each duplicate or triplicate sample.

  • Subtract the average absorbance of the blank (medium only) control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

ParameterDescriptionTypical Value/Range
Cell Line Human Cancer Cell Linee.g., Colo-205, A549, 4T1[7][8][16]
Seeding Density Cells per well in a 96-well plate5,000 - 10,000[12]
Compound Conc. Range for dose-response curve0.1 - 100 µM
Incubation Time Duration of compound exposure48 - 72 hours[7][8]
MTT Incubation Time for formazan formation3 - 4 hours[10][15]
Readout Wavelength Absorbance measurement570 nm[13]
IC₅₀ (Hypothetical) Potency of the compound30 - 60 µM[7]

Part 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is essential. This method distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[17]

Principle of the Annexin V/PI Assay

In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[18][19] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[17][20]

Apoptosis_Workflow start Seed and Treat Cells (e.g., 24-48h) harvest Harvest Cells (Including Supernatant) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate 20 min at RT in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for apoptosis detection.

Experimental Protocol
  • Cell Treatment and Harvesting:

    • Seed 1 x 10⁶ cells in a T25 flask or an appropriate number in a 6-well plate.[18][19]

    • Treat cells with N-phenylpiperidine-1-carboxamide at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

    • After incubation, collect the culture supernatant, which contains floating apoptotic cells.[19]

    • Wash the adherent cells with PBS, then detach them using trypsin. Combine these cells with the respective supernatant.[18]

    • Centrifuge the cell suspension at ~500 x g for 5 minutes and discard the supernatant.[19]

  • Staining:

    • Wash the cell pellet twice with cold PBS.[18]

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[20]

    • Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (1 mg/mL) to the cell suspension.[18]

    • Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[20]

    • Analyze the samples immediately by flow cytometry.

    • Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.[20]

Data Analysis and Interpretation

The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Healthy, viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[20]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[18]

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

An effective pro-apoptotic compound will show a significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the vehicle control.

Part 3: Target Engagement and Downstream Pathway Analysis (Western Blotting)

Western blotting is a powerful technique to investigate how N-phenylpiperidine-1-carboxamide affects the expression levels of specific proteins, confirming its mechanism of action and identifying its impact on downstream signaling pathways.[21][22]

Principle of Western Blotting

This technique involves separating proteins from a cell lysate by size using gel electrophoresis, transferring them to a solid membrane, and then detecting a target protein using a specific primary antibody followed by a conjugated secondary antibody for visualization.[23][24]

Potential Protein Targets
  • FAAH: To confirm its expression in the cell line of choice and potentially observe any changes.

  • Phosphorylated ERK (p-ERK) / Total ERK: The endocannabinoid system can modulate MAPK/ERK signaling; FAAH inhibition has been shown to reduce p-ERK levels in some cancer models.[25]

  • Phosphorylated Akt (p-Akt) / Total Akt: Another critical survival pathway that can be modulated by endocannabinoid signaling.[25]

  • Cleaved Caspase-3: A key executioner caspase in apoptosis. An increase in its cleaved form would confirm the apoptosis data from flow cytometry.

Experimental Protocol
  • Cell Lysis and Protein Quantification:

    • Treat cells with the compound as described in previous sections.

    • Wash cells with ice-cold PBS and lyse them using 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[21][22]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate to shear DNA.[21]

    • Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[26]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-50 µg) from each sample onto an SDS-polyacrylamide gel.[22][25]

    • Perform electrophoresis to separate proteins based on their molecular weight.[26]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]

    • Incubate the membrane with a specific primary antibody (e.g., anti-p-ERK, anti-FAAH) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[21]

    • Wash the membrane three times with TBST for 5-10 minutes each.[26]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) and capture the signal using an imaging system.[26]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin or GAPDH.

Data Interpretation

The intensity of the protein bands will be quantified using densitometry software. The expression of target proteins should be normalized to the corresponding loading control. A significant change (increase or decrease) in the level of a target protein in compound-treated cells compared to vehicle-treated cells indicates a modulatory effect on that specific signaling pathway.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • BosterBio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Boster Biological Technology. [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2007). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. Journal of Biological Chemistry, 282(45), 32936-32943. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). STAR Protocols. [Link]

  • Cytiva. (2025). Western blot protocol: A simple 7-step guide to protein detection. Cytiva. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]

  • Sidera, C., et al. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling, 55(1), 195-206. [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). Methods and Protocols. [Link]

  • Addgene. (2022). Western Blot. Addgene. [Link]

  • Ahn, K., et al. (2009). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 328(1), 11-23. [Link]

  • Ravi, J., et al. (2018). FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway. Oncotarget, 9(10), 9122-9137. [Link]

  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). (n.d.). PubMed. [Link]

  • Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820-12824. [Link]

  • Karpińska, K., et al. (2017). Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study. Acta Biochimica Polonica, 64(3), 537-542. [Link]

  • Wilkerson, J. L., et al. (2016). Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro. Neuropharmacology, 105, 517-529. [Link]

  • Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. (n.d.). Usiena air - Unisi. [Link]

  • PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. National Center for Biotechnology Information. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. (2024). Malaria World. [Link]

  • Zhang, Y. Y., et al. (2013). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances, 3(45), 23330-23339. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. [Link]

  • NextSDS. (n.d.). N'-phenylpiperidine-1-carboximidamide — Chemical Substance Information. NextSDS. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (2022). MDPI. [Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists. (2025). ResearchGate. [Link]

  • Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multitargeted inhibitory pathway. (2022). Assiut University. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: N-phenylpiperidine-1-carboxamide vs. Alternative Piperidine Carboxamides in Drug Discovery

Executive Summary & Structural Divergence Piperidine carboxamides have emerged as highly privileged scaffolds in modern medicinal chemistry, particularly for targeting the endocannabinoid system—specifically Fatty Acid A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Divergence

Piperidine carboxamides have emerged as highly privileged scaffolds in modern medicinal chemistry, particularly for targeting the endocannabinoid system—specifically Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)—as well as soluble Epoxide Hydrolase (sEH) and opioid receptors ()[1].

While traditional carbamates (such as URB597) are potent FAAH inhibitors, they often suffer from off-target reactivity with liver carboxylesterases. The transition to piperidine-1-carboxamide (urea) linkages provides superior chemical stability and precise active-site targeting. Within this class, the N-phenylpiperidine-1-carboxamide core is highly versatile. By modifying the N-phenyl ring and piperidine substitutions, researchers can tune the scaffold to act as a dual FAAH/sEH inhibitor, a selective MAGL inhibitor, or even a highly potent Mu-Opioid Receptor (MOR) agonist ()[2]. In contrast, highly optimized clinical candidates like PF-04457845 utilize a benzylidene substitution to achieve exquisite, irreversible selectivity for FAAH ()[3].

Quantitative Performance & Target Selectivity

The following table summarizes the pharmacological performance of the N-phenylpiperidine-1-carboxamide scaffold compared to other leading piperidine carboxamides and carbamate references.

Compound ScaffoldPrimary TargetPotency (IC₅₀ / Kᵢ)Mechanism of ActionSelectivity & Notes
PF-04457845 (Benzylidene piperidine urea)FAAHIC₅₀ = 7.2 nMIrreversible, Covalent (Ser241)Exquisite selectivity over other serine hydrolases; orally bioavailable ()[3].
URB597 (Carbamate reference)FAAHIC₅₀ = 4.6 nMIrreversible, CovalentHigh FAAH selectivity, but exhibits off-target carboxylesterase activity ()[4].
N-phenylpiperidine-1-carboxamide (2a) MOR (Mu-Opioid)Kᵢ = 7.3 nMReversible AgonistSelective over DOR (849 nM) and KOR (49 nM); potent analgesic ()[2].
Benzothiazole piperidine carboxamides sEH / FAAHIC₅₀ = ~10–50 nMReversible / DualTunable dual inhibition; targets the central sulfonamide moiety next to the piperidine ring ()[5].
Piperazine/Piperidine carboxamides MAGLIC₅₀ = 10–20 nMIrreversibleRequires leaving groups with a conjugate acid pKa of 8-10 for MAGL selectivity ()[1].

Mechanistic Pathways: Covalent FAAH Inhibition

Piperidine carboxamides engineered for FAAH inhibition act via a time-dependent, irreversible mechanism. The urea carbonyl undergoes nucleophilic attack by FAAH's catalytic Ser241, resulting in the carbamylation of the enzyme. This covalent adduct blocks the hydrolysis of the endogenous substrate Anandamide (AEA), leading to its accumulation and subsequent activation of CB1/CB2 receptors for analgesic effects.

FAAH_Mechanism AEA Anandamide (AEA) Endogenous Substrate FAAH FAAH Enzyme (Active Ser241) AEA->FAAH Hydrolysis Receptors CB1 / CB2 Receptors (Activation) AEA->Receptors Accumulation Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Degradation Inhibitor Piperidine Carboxamide (e.g., PF-04457845) Inhibitor->FAAH Binds Active Site Adduct Covalent Adduct (Carbamylated Ser241) Inhibitor->Adduct Irreversible Inhibition Adduct->FAAH Blocks Activity Outcome Analgesia & Anti-inflammatory Effects Receptors->Outcome Downstream Signaling

Caption: Mechanism of FAAH covalent inhibition by piperidine carboxamides and subsequent AEA accumulation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of piperidine carboxamides must rely on self-validating assay systems that account for both target engagement and kinetic mechanism.

Protocol 1: Activity-Based Protein Profiling (ABPP) for Selectivity

Causality & Logic: Standard fluorogenic substrate assays only confirm that the target enzyme is inhibited; they are entirely blind to off-target interactions. ABPP solves this by utilizing a broad-spectrum fluorophosphonate (FP)-rhodamine probe that covalently binds the active site of all functional serine hydrolases.

Methodology:

  • Proteome Preparation: Homogenize target tissue (e.g., mouse brain) in cold Tris buffer (pH 7.4) to preserve native enzyme conformations.

  • Inhibitor Pre-incubation: Treat the proteome with the piperidine carboxamide (10 nM to 10 μM) for 60 minutes at 37°C. Causality: A 60-minute window is mandatory because these are time-dependent covalent inhibitors; equilibrium must be reached to accurately assess potency[3].

  • Probe Labeling: Add FP-rhodamine (1 μM) and incubate for 30 minutes in the dark.

  • Resolution & Imaging: Quench the reaction with SDS loading buffer, resolve via SDS-PAGE, and image using in-gel fluorescence scanning.

  • Self-Validating Readout: The inhibitor will occupy its specific targets during pre-incubation. When the FP-rhodamine probe is added, it labels everything except the engaged targets. The disappearance of the ~63 kDa FAAH band validates target engagement, while the persistence of all other fluorescent bands validates the compound's selectivity.

ABPP_Workflow Step1 1. Tissue Proteome Preparation Step2 2. Pre-incubate with Piperidine Carboxamide Step1->Step2 Step3 3. Add FP-Rhodamine Activity Probe Step2->Step3 Step4 4. SDS-PAGE Resolution Step3->Step4 Step5 5. Fluorescence Imaging Step4->Step5 Step6 6. Target Engagement Validation Step5->Step6

Caption: Self-validating Activity-Based Protein Profiling (ABPP) workflow for off-target screening.

Protocol 2: Kinetic Validation of Covalent Inhibition ( kinact​/Ki​ )

Causality & Logic: For covalent inhibitors, IC₅₀ values are inherently flawed because they shift depending on pre-incubation time and enzyme concentration. To accurately compare the N-phenylpiperidine-1-carboxamide scaffold against others, researchers must determine the bimolecular rate constant ( kinact​/Ki​ ).

Methodology:

  • Synthesis: React the appropriate piperidine derivative with phenyl isocyanate in anhydrous dichloromethane (DCM) at 0°C, slowly warming to room temperature. Causality: Starting at 0°C controls the exothermic nucleophilic attack, preventing dimerization or unwanted side reactions.

  • Kinetic Assay: Incubate recombinant human FAAH with varying concentrations of the purified inhibitor. Extract aliquots at multiple time points (e.g., 5, 10, 20, 40 min) and rapidly quench into a buffer containing a fluorogenic substrate (e.g., AMC-arachidonoyl amide).

  • Self-Validating Readout: Plot the natural log of remaining enzyme activity versus time to yield the observed rate constant ( kobs​ ). When kobs​ is plotted against inhibitor concentration, the resulting curve must pass through the origin (y-intercept ≈ 0). This mathematical behavior acts as an internal control, confirming a purely irreversible, single-step covalent mechanism rather than a reversible interaction.

References

  • Nevalainen, T., et al. (2014). "Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)." Bioorganic & Medicinal Chemistry.[Link]

  • Huang, H., et al. (2020). "Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic." European Journal of Medicinal Chemistry.[Link]

  • Ahn, K., et al. (2011). "Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain." Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Hwang, S. H., et al. (2015). "Multitarget-directed ligands targeting the human fatty acid amide hydrolase and soluble epoxide hydrolase enzymes." ResearchGate.[Link]

Sources

Comparative

A Baseline Comparison of N-phenylpiperidine-1-carboxamide for Control Studies in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of N-phenylpiperidine-1-carboxamide, offering a framework for its ev...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of N-phenylpiperidine-1-carboxamide, offering a framework for its evaluation as a potential control compound in preclinical studies. While not a conventionally used negative control, its structural simplicity as a parent moiety to numerous bioactive derivatives necessitates a thorough understanding of its intrinsic pharmacological baseline. This document serves to objectively compare its theoretical baseline performance with established control and active compounds in the fields of analgesia and inflammation, supported by detailed experimental protocols.

Introduction: The Rationale for Baseline Characterization

In drug discovery, the selection of appropriate controls is paramount to the validation of experimental findings. A negative control should be structurally and chemically similar to the test agent but devoid of the specific biological activity being investigated. N-phenylpiperidine-1-carboxamide is the foundational scaffold for a wide array of pharmacologically active molecules, including potent analgesics and anti-inflammatory agents.[1][2] The very bioactivity of its derivatives raises a critical question: what is the inherent activity of the parent compound itself? Establishing a clear baseline for N-phenylpiperidine-1-carboxamide is crucial for interpreting the structure-activity relationships (SAR) of its more complex analogs.

This guide will therefore not present N-phenylpiperidine-1-carboxamide as a recommended universal negative control, but rather as a compound requiring rigorous baseline characterization before being considered for such a role in specific experimental contexts. We will explore the methodologies to establish this baseline and compare it against well-characterized standards.

Comparative Framework: Positioning N-phenylpiperidine-1-carboxamide

To understand the baseline activity of N-phenylpiperidine-1-carboxamide, it is essential to compare its anticipated profile against both standard negative (vehicle) and positive controls in relevant therapeutic areas.

Vehicle Controls: The True Baseline

The most fundamental comparison is against the vehicle used to dissolve and administer the test compound. The choice of vehicle is critical, as some can exhibit their own biological effects.[3]

Vehicle ComponentCommon ConcentrationPotential Confounding Effects
Saline (0.9% NaCl)-Generally considered inert.
Phosphate-Buffered Saline (PBS)-Generally considered inert.
Dimethyl sulfoxide (DMSO)0.1% - 10%Can have anti-inflammatory and analgesic effects at higher concentrations.
Carboxymethylcellulose (CMC)0.5% - 1% in waterTypically used for oral administration of suspensions and generally considered inert.
Polyethylene glycol (PEG) 40010% - 40%Can have its own biological effects and may cause neurotoxicity at higher doses.
Tween 80 / Cremophor EL0.1% - 5%Used as surfactants to improve solubility, but can cause hypersensitivity reactions.

Expert Insight: The ideal control group receives the same vehicle formulation as the active treatment group, minus the test compound. Any observed effect in the vehicle group sets the true baseline against which the activity of N-phenylpiperidine-1-carboxamide should be measured.

Positive Controls: Benchmarking Activity

To contextualize any potential activity of N-phenylpiperidine-1-carboxamide, it is compared against well-established positive controls in specific assays.

Therapeutic AreaPositive ControlMechanism of Action
Analgesia (Opioid) Morphineµ-opioid receptor agonist
Analgesia (NSAID-like) Diclofenac SodiumNon-selective COX-1/COX-2 inhibitor
Inflammation DexamethasoneGlucocorticoid receptor agonist, potent anti-inflammatory
Inflammation (in vitro) Lipopolysaccharide (LPS)Induces inflammatory response via TLR4 activation

Experimental Protocols for Baseline Characterization

The following protocols are designed to establish a comprehensive baseline profile for N-phenylpiperidine-1-carboxamide.

In Vitro Anti-Inflammatory Activity Assessment

This workflow is designed to assess the potential of N-phenylpiperidine-1-carboxamide to modulate inflammatory responses in a cellular context.

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 Inflammatory Challenge cluster_3 Endpoint Analysis a RAW 264.7 Macrophages b Seed in 96-well plates a->b c Pre-treat with N-phenylpiperidine-1-carboxamide (various concentrations) b->c d Include Vehicle Control and Positive Control (Dexamethasone) e Stimulate with Lipopolysaccharide (LPS) d->e f Measure Nitric Oxide (NO) production (Griess Assay) e->f g Measure Pro-inflammatory Cytokine levels (e.g., TNF-α, IL-6) via ELISA h Assess Cell Viability (MTT Assay)

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of N-phenylpiperidine-1-carboxamide (e.g., 1, 10, 100 µM). Include wells with vehicle only (e.g., 0.1% DMSO in media) and a positive control (e.g., dexamethasone).

  • Stimulation: After a 1-hour pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Collect the supernatant and measure NO production using the Griess assay.

  • Cytokine Analysis: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Viability Assay: Assess cell viability in parallel plates using the MTT assay to rule out cytotoxicity.

In Vivo Analgesic Activity Assessment: Hot Plate Test

This protocol evaluates the potential central analgesic effects of N-phenylpiperidine-1-carboxamide.

G cluster_0 Animal Acclimatization and Baseline cluster_1 Compound Administration cluster_2 Post-Treatment Measurement a Acclimatize mice to the hot plate apparatus b Measure baseline latency to paw lick or jump a->b c Administer N-phenylpiperidine-1-carboxamide (e.g., i.p. or p.o.) b->c d Administer Vehicle Control and Positive Control (Morphine) to separate groups e Measure latency at set time points (e.g., 30, 60, 90, 120 min) d->e

Caption: Workflow for the hot plate analgesic test.

Protocol:

  • Animals: Use male Swiss albino mice (20-25 g).

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline: Individually place mice on the hot plate and record the time until they lick their hind paw or jump (latency). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Dosing: Group the animals and administer N-phenylpiperidine-1-carboxamide, vehicle, or a positive control (e.g., morphine, 5 mg/kg, s.c.).

  • Testing: At various time points post-administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the latency.

  • Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Expected Baseline Profile and Comparative Data

Based on the pharmacology of related compounds, a hypothetical baseline profile for N-phenylpiperidine-1-carboxamide can be proposed for comparison.

AssayVehicle ControlN-phenylpiperidine-1-carboxamide (Hypothetical)Morphine (Positive Control)Diclofenac (Positive Control)
Hot Plate Test (% MPE) < 10%Expected to be low (< 15-20%), any significant increase would suggest central analgesic activity.High (> 70% at peak)Low to negligible
Carrageenan-induced Paw Edema (% Inhibition) 0%Expected to be low (< 20%), any significant reduction would indicate anti-inflammatory properties.Low to moderateHigh (> 50%)
LPS-induced NO production in RAW 264.7 (% Inhibition) 0%Expected to be low, significant inhibition would suggest a direct anti-inflammatory effect.N/AHigh (with Dexamethasone as control)

Signaling Pathway Considerations

The derivatives of N-phenylpiperidine-1-carboxamide act on various targets. Therefore, when establishing its baseline, it is crucial to consider its potential for off-target effects on common signaling pathways.

G cluster_0 Potential Targets for Piperidine Derivatives cluster_1 N-phenylpiperidine-1-carboxamide cluster_2 Downstream Effects a Opioid Receptors (μ, δ, κ) f Analgesia a->f b COX Enzymes (COX-1, COX-2) g Anti-inflammation b->g c Serotonin Receptors (e.g., 5-HT1A) h CNS Effects c->h d Dopamine Receptors d->h e N-phenylpiperidine-1-carboxamide (Parent Scaffold) e->a Potential for low affinity interaction e->b Potential for low affinity interaction e->c Potential for low affinity interaction e->d Potential for low affinity interaction

Caption: Potential interaction pathways for N-phenylpiperidine-1-carboxamide.

Expert Interpretation: Given that many potent CNS-active drugs are derivatives of this scaffold, it is plausible that N-phenylpiperidine-1-carboxamide itself may have some low-affinity interactions with various receptors. Therefore, a comprehensive baseline characterization should ideally include a broad panel of in vitro binding assays against common CNS targets to confirm its suitability as a negative control for a specific study.

Conclusion and Recommendations

N-phenylpiperidine-1-carboxamide is not a universally accepted negative control. Its utility in such a capacity is highly context-dependent and requires rigorous empirical validation. Researchers intending to use this compound as a control should:

  • Conduct a thorough literature search for any reported biological activity of the parent compound in their specific model system.

  • Perform baseline characterization studies as outlined in this guide to empirically determine its activity profile.

  • Always include a vehicle control group as the primary baseline for comparison.

  • Consider a structurally distinct, known-inactive compound as an additional negative control if the potential for low-level activity of N-phenylpiperidine-1-carboxamide is a concern.

By following these principles, researchers can ensure the scientific rigor of their studies and accurately interpret the activity of novel N-phenylpiperidine-1-carboxamide derivatives.

References

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Medicinal Chemistry Research. [Link]

  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry. [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]

  • N-Phenylpiperidine-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy. [Link]

  • Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

  • In vivo characterization of radioiodinated 2-(4-phenylpiperidino)cyclohexanol (vesamicol) analogs: potential radioligand for mapping presynaptic cholinergic neurons. Nuclear Medicine and Biology. [Link]

  • Some novel piperidine analogues having strong alpha glucosidase inhibition. Journal of the Chemical Society of Pakistan. [Link]

  • Phenylpiperidines. Wikipedia. [Link]

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Validation

N-phenylpiperidine-1-carboxamide Scaffold: Bridging In Vitro Pharmacology and In Vivo Efficacy

Introduction The N-phenylpiperidine-1-carboxamide structural motif has emerged as a highly versatile and potent scaffold in central nervous system (CNS) drug discovery. By modifying the substituents on the piperidine rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-phenylpiperidine-1-carboxamide structural motif has emerged as a highly versatile and potent scaffold in central nervous system (CNS) drug discovery. By modifying the substituents on the piperidine ring and the phenyl moiety, researchers can finely tune the pharmacological profile to target distinct G-protein-coupled receptors (GPCRs).

As an Application Scientist evaluating preclinical candidates, it is critical to understand how this scaffold translates from isolated cellular assays to complex biological systems. This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of N-phenylpiperidine-1-carboxamide derivatives across two primary therapeutic applications: μ-opioid receptor (MOR) agonism for analgesia, and Trace Amine-Associated Receptor 1 (TAAR1) agonism for psychotic disorders.

Section 1: Targeting the μ-Opioid Receptor (MOR) for Analgesia

Overview and Mechanistic Causality

Starting from the clinical analgesic Tramadol, researchers have synthesized 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide derivatives to improve MOR selectivity and reduce off-target side effects[1]. The N-phenylpiperidine-1-carboxamide core provides a rigid spatial arrangement that perfectly aligns with the MOR binding pocket.

In Vitro vs. In Vivo Performance Comparison

In vitro binding studies reveal that specific derivatives (such as Compound 2a) exhibit high binding affinity for MOR ( Ki​ = 7.3 nM)[2]. The causality behind this high affinity lies in the formation of water bridges, salt bridges, hydrogen bonds, and hydrophobic interactions specific to the MOR binding site. Crucially, the bulky nature of the N-phenylpiperidine-1-carboxamide scaffold creates steric hindrance when interacting with δ-opioid (DOR) and κ-opioid (KOR) receptors, driving a high selectivity profile (>100-fold over DOR, >6-fold over KOR)[2].

In vivo, this translates to potent antinociceptive efficacy. In the 55°C hot plate model, Compound 2a demonstrated an ED50​ of 3.1 mg/kg, significantly outperforming its structural predecessor, Tramadol[2].

Table 1: In Vitro and In Vivo Profiling of N-phenylpiperidine-1-carboxamide MOR Agonists

CompoundTargetIn Vitro Affinity ( Ki​ , nM)Selectivity (MOR vs KOR/DOR)In Vivo Efficacy ( ED50​ )Alternative / Standard
Compound 2a MOR7.3 ± 0.5High (>6x KOR, >100x DOR)3.1 mg/kgTramadol (Lead)
Tramadol MOR~2100Low~10-15 mg/kgMorphine (Clinical)
Self-Validating Experimental Protocols: MOR Agonism

Protocol 1: Radioligand Binding Assay (In Vitro)

  • Preparation: Isolate cell membranes from CHO cells stably expressing human MOR, DOR, or KOR.

  • Incubation: Incubate 50 μg of membrane protein with [3H]-diprenorphine and varying concentrations of the N-phenylpiperidine-1-carboxamide derivative (0.1 nM to 10 μM) in Tris-HCl buffer for 60 minutes at 25°C.

    • Causality: [3H]-diprenorphine is selected because it is a non-selective opioid antagonist, allowing for accurate displacement mapping across all three opioid receptor subtypes.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Validation (Self-Validating Step): Concurrently run a control group with 10 μM naloxone to define non-specific binding (NSB). If NSB exceeds 15% of total binding, the assay must be rejected due to membrane degradation or radioligand impurity.

Protocol 2: 55°C Hot Plate Test (In Vivo)

  • Subject Preparation: Acclimate adult male Swiss mice to the testing room for 1 hour.

  • Administration: Administer the test compound via intraperitoneal (i.p.) injection.

  • Testing: 30 minutes post-injection, place the mouse on a 55°C hot plate. Record the latency to the first nociceptive response (hind paw licking or jumping).

    • Causality: The 55°C hot plate specifically isolates supraspinally mediated nociception (the primary domain of MOR-mediated analgesia), unlike the tail-flick test which measures spinal reflexes.

  • Validation (Self-Validating Step): Pre-treat a parallel cohort with the opioid antagonist naloxone (1 mg/kg) 10 minutes prior to the test compound. Complete reversal of the antinociceptive effect validates that the in vivo efficacy is strictly MOR-dependent and not an artifact of motor impairment or sedation[2].

MOR_Pathway A N-phenylpiperidine-1-carboxamide (Compound 2a) B μ-Opioid Receptor (MOR) Binding (Ki = 7.3 nM) A->B High Affinity C Gi/o Protein Activation B->C D Inhibition of Adenylate Cyclase (Decreased cAMP) C->D E K+ Efflux & Ca2+ Blockade (Hyperpolarization) D->E F In Vivo Analgesia (ED50 = 3.1 mg/kg) E->F Signal Transduction

Caption: MOR Activation Pathway by N-phenylpiperidine-1-carboxamide derivatives.

Section 2: Targeting TAAR1 for Psychotic Disorders

Overview and Mechanistic Causality

Beyond opioid receptors, the N-phenylpiperidine-1-carboxamide scaffold has been successfully adapted to target TAAR1, a critical receptor in the pathophysiology of schizophrenia. By incorporating a 4-(2-aminoethyl)piperidine core, researchers developed novel compounds like AP163 (Compound 1)[3].

In Vitro vs. In Vivo Performance Comparison

In vitro, AP163 acts as a submicromolar agonist of TAAR1 ( EC50​ = 0.507 μM)[3]. The causality here is driven by the primary amine of the 2-aminoethyl group, which mimics endogenous trace amines (like tyramine) and is essential for interacting with the conserved aspartate residue in the TAAR1 binding pocket. The N-phenylpiperidine-1-carboxamide tail provides lipophilicity and structural bulk that stabilizes the active conformation of the receptor.

In vivo, this compound demonstrates efficacy in animal models of schizophrenia, normalizing hyperlocomotion without inducing the extrapyramidal side effects typically associated with classic D2 receptor antagonists[3].

Table 2: In Vitro and In Vivo Profiling of N-phenylpiperidine-1-carboxamide TAAR1 Agonists

CompoundTargetIn Vitro Potency ( EC50​ , μM) Emax​ (% vs Tyramine)In Vivo Model ResultAlternative / Standard
AP163 (Compound 1) TAAR10.50765%Reduced hyperlocomotionTyramine (Endogenous)
RO5073012 TAAR1~0.010~100%Reduced hyperlocomotionHaloperidol (Clinical)
Self-Validating Experimental Protocols: TAAR1 Agonism

Protocol 3: Intracellular cAMP Accumulation Assay (In Vitro)

  • Preparation: Seed HEK293 cells expressing human TAAR1 into 384-well plates at 10,000 cells/well.

  • Stimulation: Treat cells with the N-phenylpiperidine-1-carboxamide derivative in the presence of the phosphodiesterase inhibitor IBMX (0.5 mM) for 30 minutes at 37°C.

    • Causality: TAAR1 is a Gs-coupled GPCR. Measuring cAMP provides a direct, amplified readout of receptor activation. IBMX is crucial to prevent the rapid degradation of cAMP by endogenous phosphodiesterases.

  • Detection: Lyse the cells and measure cAMP levels using a homogeneous time-resolved fluorescence (HTRF) assay.

  • Validation (Self-Validating Step): Tyramine (1 μM) must be run concurrently as a 100% Emax​ reference standard. A baseline vehicle control is used to ensure the assay's signal-to-background ratio is >3-fold, validating the sensitivity of the detection system[3].

TAAR1_Pathway A N-phenylpiperidine-1-carboxamide (AP163 / Compound 1) B TAAR1 Receptor Activation (EC50 = 0.507 μM) A->B Dose-Dependent C Gs Protein Activation B->C D Adenylate Cyclase Activation (Increased cAMP) C->D E Modulation of Monoamine Transmission D->E F In Vivo Antipsychotic Efficacy E->F Behavioral Normalization

Caption: TAAR1 Gs-Coupled Signaling Pathway activated by AP163.

Conclusion

The N-phenylpiperidine-1-carboxamide scaffold bridges the gap between in vitro target engagement and in vivo phenotypic efficacy. Whether engineered to induce steric hindrance for MOR selectivity or to stabilize TAAR1 active conformations, this core structure provides drug developers with a highly tunable, predictable, and robust framework for advancing CNS therapeutics.

References

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Pharmaceuticals (Basel). 2022. URL:[Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry. 2020. URL:[Link]

Sources

Comparative

Structural and Pharmacological Comparison: N-Phenylpiperidine-1-Carboxamide vs. Urea Derivatives in Drug Design

Executive Summary The urea functional group is a cornerstone of medicinal chemistry, prized for its bidentate hydrogen-bonding capabilities and physicochemical tunability. However, the inherent conformational flexibility...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The urea functional group is a cornerstone of medicinal chemistry, prized for its bidentate hydrogen-bonding capabilities and physicochemical tunability. However, the inherent conformational flexibility of classical symmetrical and unsymmetrical ureas can lead to off-target liabilities and poor metabolic stability. N-phenylpiperidine-1-carboxamide represents a structurally constrained alternative. By incorporating one of the urea nitrogen atoms into a rigid piperidine ring, researchers can restrict dihedral angles, alter the hydrogen-bond donor/acceptor ratio, and drive target specificity. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural logic, pharmacological performance, and the experimental protocols required for their synthesis and validation.

Structural and Conformational Analysis

Classical Urea Derivatives

Symmetrical and unsymmetrical ureas (e.g., N,N'-diphenylurea) feature two N-H hydrogen bond donors and one C=O hydrogen bond acceptor[1]. The acyclic nature of the core allows the molecule to adopt multiple conformations (cis-cis, cis-trans, trans-trans), enabling it to adapt to various binding pockets, such as those found in soluble epoxide hydrolase (sEH) and multiple protein kinases[1]. However, this high degree of rotational freedom incurs a significant entropic penalty upon target binding and increases the likelihood of off-target interactions.

Constrained N-Phenylpiperidine-1-Carboxamides

N-phenylpiperidine-1-carboxamide is a tertiary-secondary urea system where the primary/secondary amine is replaced by a cyclic piperidine[2].

  • Hydrogen Bonding: The inclusion of the piperidine ring eliminates one N-H donor, fundamentally altering the molecule's interaction network. This makes the scaffold less polar, often improving blood-brain barrier (BBB) penetrability.

  • Conformational Rigidity: The chair conformation of the piperidine ring restricts the rotational degrees of freedom around the carboxamide core. This structural rigidification locks the pharmacophore into an orientation that is highly selective for specific G-protein coupled receptors (GPCRs) and reductases[3],[4].

PharmacophoreLogic Urea Classic Urea Derivatives (e.g., N,N'-Diarylurea) HBD Dual H-Bond Donors (NH-CO-NH) Urea->HBD Motif Flex High Conformational Flexibility Urea->Flex Dynamics Piperidine N-phenylpiperidine-1-carboxamide (Constrained Analog) SingleHBD Single H-Bond Donor (N-CO-NH) Piperidine->SingleHBD Motif Rigid Restricted Dihedral Angle Piperidine->Rigid Dynamics Target1 Broad Kinase/sEH Binding HBD->Target1 Target2 Selective GPCR/AKR Binding SingleHBD->Target2 Flex->Target1 Rigid->Target2

Fig 1. Pharmacophore logic comparing classical ureas and constrained piperidine-carboxamides.

Pharmacological Performance & Target Specificity

The structural differences between these two scaffolds directly translate to their pharmacological profiles. While classical ureas are often deployed as broad-spectrum kinase or hydrolase inhibitors, piperidine-carboxamides are increasingly utilized for highly specific receptor modulation.

Soluble Epoxide Hydrolase (sEH) Inhibition

Classical symmetrical ureas, such as N,N'-dicyclohexylurea, are highly potent inhibitors of sEH (Ki ~30 nM)[1]. The dual N-H groups form critical hydrogen bonds with the catalytic aspartate in the sEH active site. While N-phenylpiperidine-1-carboxamide derivatives can also bind sEH, their altered polarity and single H-bond donor shift their binding kinetics, making them valuable as highly specific Positron Emission Tomography (PET) radiotracers when labeled with [11C][1].

Analgesic and Opioid Receptor Activity

A major advantage of the N-phenylpiperidine-1-carboxamide scaffold is its utility in neuropharmacology. Derivatives such as 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide have been discovered as potent, selective μ-opioid receptor (MOR) agonists[3]. The rigidity of the piperidine ring correctly orients the aromatic systems, yielding a Ki of 7.3 nM for MOR and demonstrating potent in vivo analgesia (ED50 = 3.1 mg/kg)[3].

Aldo-Keto Reductase (AKR) Inhibition

In oncology, phenylcarbamoylazinane-1,2,4-triazole amides (which contain the N-phenylpiperidine-1-carboxamide core) have been identified as potent inhibitors of AKR1B1 and AKR1B10[4]. Density Functional Theory (DFT) calculations reveal that the constrained carboxamide core allows the molecule to wedge into the tight reductase active site, yielding highly favorable binding energies (-52.84 kJ/mol for AKR1B10)[4].

Quantitative Data Summary
Compound ClassRepresentative CompoundPrimary TargetBinding Affinity / ActivityKey Structural Feature
Symmetrical Urea N,N'-dicyclohexylureasEHKi = 30 nM[1]Dual H-bond donors, highly flexible
Constrained Carboxamide Tramadol-derived N-phenylpiperidine-1-carboxamideMORKi = 7.3 ± 0.5 nM[3]Single H-bond donor, restricted dihedral angle
Triazole-Carboxamide Phenylcarbamoylazinane-1,2,4-triazole derivativeAKR1B10Binding Energy = -52.84 kJ/mol[4]Bulky rigid core, selective pocket insertion

Experimental Protocols: Synthesis and Validation Workflows

To ensure high scientific integrity, the following protocols emphasize causality—explaining why specific reagents and steps are chosen—and employ self-validating mechanisms to prevent artifactual data.

Protocol 1: Palladium(II)-Mediated Oxidative Carbonylation

Causality: Traditional urea synthesis relies on highly toxic phosgene or isocyanates. Using a Pd(II)-mediated oxidative carbonylation approach allows for the direct coupling of amines and CO2 or CO at atmospheric pressure[2]. Furthermore, for PET imaging, using [11C]CO gas with a palladium source allows for rapid, late-stage isotopic labeling within the short 20.4-minute half-life of Carbon-11, drastically reducing isotopic dilution and yielding high molar activity (247–319 GBq/μmol)[1].

  • Precursor Activation: Dissolve the piperidine derivative (e.g., 30 μmol) and the aniline derivative in a polar aprotic solvent (e.g., THF, 400 μL) containing a Pd(II) catalyst such as Pd(Xantphos)Cl2 (4 μmol)[1].

  • Oxidative Carbonylation: Introduce CO (or [11C]CO) gas into the sealed reaction vial. Crucial Step: If using [11C]CO, utilize Xenon as a carrier gas. Xenon is inert and maximizes the transfer efficiency of trace radioactive gases into the reaction solvent without participating in side reactions[1].

  • Late-Stage C-H Functionalization (Optional): If hydroxylated derivatives are required, subject the purified N-phenylpiperidine-1-carboxamide to Iron(II)-catalyzed oxidation using tert-Butyl Hydroperoxide (TBHP) in water. Causality: TBHP decomposes into a tert-butoxyl radical in the presence of Fe(II), initiating a radical cascade that selectively functionalizes the sp3 C-H bond adjacent to the piperidine nitrogen without cleaving the urea core[5].

  • Purification: Quench the reaction and purify the crude mixture via preparative HPLC to isolate the pure N-phenylpiperidine-1-carboxamide derivative.

Protocol 2: Self-Validating In Vitro Target Assay (MOR / sEH)

Self-Validating Mechanism: A robust assay must include internal controls to rule out false positives caused by pan-assay interference compounds (PAINS) or non-specific aggregation.

  • Baseline & Control Establishment: Run the assay with a known reference inhibitor (e.g., N,N'-dicyclohexylurea for sEH or Naloxone for MOR) to establish the maximum inhibition/antagonism baseline[1],[3].

  • Dose-Response Titration: Test the synthesized N-phenylpiperidine-1-carboxamide derivative across a 10-point concentration gradient (e.g., 1 pM to 10 μM). Causality: A sigmoidal dose-response curve validates specific, saturable receptor binding, whereas a linear or erratic curve indicates non-specific aggregation.

  • Orthogonal Counter-Screening: Introduce a scavenger protein (e.g., 1% Bovine Serum Albumin) into a parallel assay plate. Causality: If the IC50 or Ki shifts dramatically in the presence of BSA, the compound's activity is likely artifactual due to non-specific protein binding rather than true target engagement.

ExperimentalWorkflow Start Amine Precursors (Piperidine + Aniline) Carbonylation Pd(II)-Mediated Carbonylation (CO or [11C]CO insertion) Start->Carbonylation Catalyst + Oxidant Purification HPLC Purification (Isolate Piperidine-Carboxamide) Carbonylation->Purification Crude Extract Assay In Vitro Target Assay (Fluorescence / Radioligand) Purification->Assay Pure Compound Validation Target Validation (IC50 / Ki Determination) Assay->Validation Data Analysis

Fig 2. Workflow for the synthesis and pharmacological validation of piperidine-carboxamides.

References

  • Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

  • Discovery of Phenylcarbamoylazinane-1,2,4-Triazole Amides Derivatives as the Potential Inhibitors of Aldo-Keto Reductases (AKR1B1 & AKRB10) Source: Molecules / Diva-Portal URL:[Link]

  • Iron(II)-Catalyzed Oxidation of sp3 C−H Bonds Adjacent to a Nitrogen Atom of Unprotected Arylureas with tert-Butyl Hydroperoxide in Water Source: Organic Letters / ACS Publications URL:[Link]

Sources

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